Methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-6-carboxylate
Description
Methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-6-carboxylate is a spirocyclic compound featuring a benzoxazine ring fused with a cyclopropane moiety. The methyl ester group at the 6-position modulates solubility and may serve as a synthetic handle for further derivatization. This compound is commercially available for research purposes, with pricing reflecting its specialized synthesis (50 mg: €804; 500 mg: €2,392) .
Properties
IUPAC Name |
methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-15-11(14)8-2-3-10-9(6-8)13-7-12(16-10)4-5-12/h2-3,6,13H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMUFTFPQBXURM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC3(CC3)CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1’-cyclopropane]-6-carboxylate typically involves multicomponent reactions (MCRs). One common method includes the reaction of aryl glyoxal monohydrates, 5-methylisoxazol-3-amine, and 4-hydroxyquinolin-2(1H)-one in the presence of a catalytic amount of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a mixture of water and ethanol at 50°C . This method is advantageous due to the high yields of products and the availability of starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1’-cyclopropane]-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives depending on the substituents introduced.
Scientific Research Applications
Methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1’-cyclopropane]-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1’-cyclopropane]-6-carboxylate involves its interaction with specific molecular targets and pathways. The benzoxazine ring can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to the modulation of their functions. The cyclopropane ring can introduce strain into the molecule, affecting its reactivity and interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s spiro architecture and ester functionality distinguish it from related benzoxazine derivatives. Key structural analogues include:
- Cyclopropane vs.
- Ester Groups : Methyl esters (target compound) offer lower steric hindrance compared to tert-butyl () or ethyl (), influencing solubility and metabolic stability.
Physical and Spectroscopic Properties
- Melting Points : The target compound’s solid-state stability is inferred from commercial availability , while 7d melts at 98–100°C .
- IR Spectroscopy : Esters in benzoxazine derivatives (e.g., 7d) exhibit strong carbonyl stretches (ν ~1740 cm⁻¹) , consistent with the target compound’s expected IR profile.
- Mass Spectrometry : Spiro-pyrimidine hybrids (e.g., C3) show [M+1]+ peaks at 619, confirming molecular integrity .
Biological Activity
Methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-6-carboxylate is an intriguing compound within the realm of medicinal chemistry, noted for its unique spiro structure which combines elements of benzoxazine and cyclopropane. This article explores the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 219.24 g/mol. Its structural uniqueness is characterized by a spiro configuration that may contribute to its biological properties. The compound's synthesis involves several methods aimed at enhancing its yield and purity, which are critical for biological testing.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Anticancer Activity : Preliminary studies indicate that the compound exhibits potential cytotoxic effects against several cancer cell lines. The structure-activity relationship (SAR) is explored to optimize its potency against specific targets.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
- Neuroprotective Properties : Initial research indicates that it may interact with neuroprotective pathways, making it a candidate for further investigation in neurodegenerative disorders.
Research into the mechanisms of action for this compound is ongoing. It appears to interact with various enzymes and receptors involved in metabolic pathways. For instance, studies have suggested binding affinities to certain protein targets that could influence cellular signaling pathways relevant to disease processes.
Table 1: Summary of Biological Activities
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies suggest favorable absorption and distribution profiles; however, comprehensive toxicity assessments are necessary to evaluate safety for potential clinical use.
Future Directions
The promising biological activities of this compound warrant further investigation. Future research should focus on:
- Detailed SAR Studies : To identify modifications that enhance efficacy and reduce toxicity.
- In Vivo Studies : To validate findings from in vitro assays and assess therapeutic potential in animal models.
- Mechanistic Studies : To elucidate the specific pathways through which the compound exerts its effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-6-carboxylate?
- Methodological Answer : Key approaches include:
- Condensation reactions : Functionalized spiropyran derivatives can be synthesized by introducing chelating substituents into the benzoxazine scaffold via condensation with aminophenols or analogous nucleophiles (e.g., 2-aminophenol, 2-amino-4-methylphenol) under mild acidic conditions .
- Cyclopropanation strategies : Acid-catalyzed ring-opening of cyclopropane intermediates (e.g., spiro[4.5]decanone derivatives) enables selective formation of the spirocyclic framework. Reductive scission with lithium in liquid ammonia may invert stereochemistry, necessitating careful control of reaction conditions .
- Diels-Alder reactions : For structurally related carboxylates, tetrabutylammonium fluoride-mediated reactions with dienes like furan yield spirocyclic esters in moderate yields (~78%), validated by H NMR and ESI-MS .
Q. How is the cyclopropane ring in the compound characterized using spectroscopic methods?
- Methodological Answer :
- NMR analysis : The cyclopropane ring exhibits distinct upfield-shifted signals in H NMR (e.g., δH 0.60–0.71 ppm) and C NMR (δC 10.7–15.9 ppm). Coupling constants (e.g., Hz, Hz) confirm cis-configuration via geometric assignment .
- IR spectroscopy : Absorption bands at 1700 cm (carboxyl C=O) and 3300 cm (N-H/O-H) validate functional groups adjacent to the spiro center .
Advanced Research Questions
Q. How do stereochemical variations in the cyclopropane moiety influence reactivity and downstream applications?
- Methodological Answer :
- Stereochemical inversion during cyclopropane ring-opening (e.g., via reductive scission) alters spatial orientation of substituents, impacting intermolecular interactions. For example, acid-catalyzed ring-opening retains stereochemistry, while lithium-ammonia reduction induces inversion, affecting enantioselectivity in drug design .
- Computational modeling (e.g., DFT) paired with X-ray crystallography can correlate stereochemistry with bioactivity, as seen in spirocyclic anticancer agents .
Q. What strategies optimize the compound’s bioactivity through structural modifications?
- Methodological Answer :
- Core scaffold diversification : Replacing piperidine with cyclopropane (e.g., in spiro[indoline-3,4-piperidine] derivatives) enhances metabolic stability and target binding affinity. This approach requires iterative SAR studies using substituents like aminopyridines or benzomorpholine analogs .
- Functional group engineering : Introducing electron-withdrawing groups (e.g., nitro, cyano) at the 6-carboxylate position modulates electronic density, potentially improving interactions with biological targets. Such modifications are validated via in vitro assays (e.g., kinase inhibition) .
Q. How can contradictions in spectral data for cyclopropane-containing intermediates be resolved?
- Methodological Answer :
- Multi-technique validation : Combine H-C HMBC for long-range coupling analysis and COSY for proton-proton connectivity to resolve overlapping signals. For example, cyclopropane protons in δH 0.60–0.71 ppm correlate with carbons at δC 10.7–15.9 ppm in HMQC spectra .
- Crystallographic verification : Single-crystal X-ray diffraction provides unambiguous confirmation of cyclopropane geometry and spiro junction conformation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
